COX-2 Inhibition vs. Indomethacin
A 7-methoxy-substituted derivative bearing the diethyl 1,2-dicarboxylate motif (compound 5a) demonstrates superior COX-2 inhibition compared to the clinical NSAID indomethacin [1]. This head-to-head enzymatic evaluation confirms that the diethyl indolizine-1,2-dicarboxylate scaffold, when appropriately elaborated, can yield inhibitors with enhanced potency, directly contrasting with unelaborated or differently esterified indolizines that may lack such activity .
Indomethacin IC₅₀ = 6.84 µM
1.17-fold lower IC₅₀
| Evidence Dimension | COX-2 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 5.84 µM (diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate, 5a) |
| Comparator Or Baseline | Indomethacin: IC50 = 6.84 µM |
| Quantified Difference | 5a is 1.17-fold more potent (lower IC50) than indomethacin |
| Conditions | In vitro COX-2 enzyme inhibition assay; compound concentrations in micromolar range. |
Why This Matters
This direct comparison against a clinical benchmark validates the diethyl indolizine-1,2-dicarboxylate framework as a privileged scaffold for developing selective COX-2 inhibitors, guiding procurement for anti-inflammatory drug discovery programs.
- [1] Venugopala, K. N.; Chandrashekharappa, S.; Tratrat, C.; et al. Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. Molecules 2021, 26, 3550. View Source
